1,3-Dimethylcyclohexanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

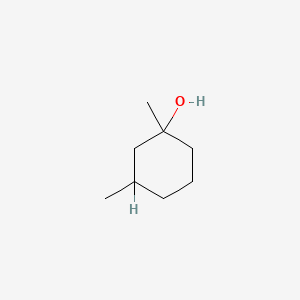

1,3-Dimethylcyclohexanol is an organic compound with the molecular formula C₈H₁₆O. It is a colorless liquid with a characteristic malt aroma. This compound belongs to the class of cyclohexanols, which are derivatives of cyclohexane with a hydroxyl group attached to the ring. The presence of two methyl groups at the 1 and 3 positions of the cyclohexane ring distinguishes this compound from other cyclohexanol derivatives .

Mecanismo De Acción

Target of Action

1,3-Dimethylcyclohexanol is a type of alcohol, and its primary targets are the hydroxy-containing carbons in organic compounds . The hydroxy group (-OH) in the alcohol molecule plays a crucial role in its reactions .

Mode of Action

The mode of action of this compound primarily involves dehydration reactions to yield alkenes . In the presence of a strong acid, the alcohol acts as a base and protonates into a very acidic alkyloxonium ion . This basic characteristic of alcohol is essential for its dehydration reaction with an acid to form alkenes . The dehydration reaction proceeds by heating the alcohols in the presence of a strong acid, such as sulfuric or phosphoric acid, at high temperatures .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the formation of alkenes from alcohols . The compound can undergo E1 or E2 mechanisms to lose water and form a double bond . The deprotonated acid (the base) then reacts with the hydrogen adjacent to the carbocation and forms a double bond .

Result of Action

The result of the action of this compound is the formation of alkenes through dehydration reactions . This process involves the loss of a water molecule and the formation of a double bond .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of a strong acid . The reaction temperature required for the dehydration of alcohols decreases with increasing substitution of the hydroxy-containing carbon .

Análisis Bioquímico

Biochemical Properties

It is known that the compound has a molecular weight of 128.2120

Molecular Mechanism

It is known that the compound can undergo dehydration reactions, which could potentially influence its interactions with biomolecules .

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling temperature of 442 K , which could influence its stability and degradation over time.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Dimethylcyclohexanol can be synthesized through several methods. One common synthetic route involves the hydrogenation of 1,3-dimethylcyclohexanone. This reaction typically requires a metal catalyst such as palladium or platinum and is carried out under high pressure and temperature conditions .

Another method involves the reduction of 1,3-dimethylcyclohexene using a reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). This reaction is usually performed in an inert solvent such as tetrahydrofuran (THF) or diethyl ether .

Industrial Production Methods

In industrial settings, this compound is often produced via the catalytic hydrogenation of 1,3-dimethylcyclohexanone. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dimethylcyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Chromic acid (H₂CrO₄), potassium permanganate (KMnO₄)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

Oxidation: 1,3-Dimethylcyclohexanone

Reduction: 1,3-Dimethylcyclohexane

Substitution: 1,3-Dimethylcyclohexyl halides

Aplicaciones Científicas De Investigación

1,3-Dimethylcyclohexanol has several applications in scientific research:

Comparación Con Compuestos Similares

1,3-Dimethylcyclohexanol can be compared with other cyclohexanol derivatives, such as:

Cyclohexanol: The parent compound with a single hydroxyl group attached to the cyclohexane ring.

1,2-Dimethylcyclohexanol: Similar to this compound but with the methyl groups at the 1 and 2 positions.

1,4-Dimethylcyclohexanol: Another isomer with methyl groups at the 1 and 4 positions.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and applications.

Actividad Biológica

1,3-Dimethylcyclohexanol (DMC) is a cyclic alcohol with the chemical formula C8H16O, known for its potential biological activities. This article explores the biological properties of DMC, including its antioxidant, antimicrobial, and cytotoxic effects, supported by relevant research findings and data.

This compound exists in two stereoisomeric forms: (1S,3R)-DMC and (1R,3S)-DMC. The compound features a cyclohexane ring substituted with two methyl groups and a hydroxyl group. Its molecular weight is approximately 128.21 g/mol, and it is classified as a secondary alcohol.

1. Antioxidant Activity

Antioxidant activity is one of the key biological properties attributed to DMC. Studies utilizing various assays have demonstrated its capacity to scavenge free radicals.

- DPPH Radical Scavenging : DMC has been shown to exhibit significant DPPH radical scavenging activity, which is indicative of its potential as an antioxidant. The IC50 value for DMC in this assay was found to be lower than that of standard antioxidants such as ascorbic acid .

| Compound | IC50 (mg/mL) |

|---|---|

| This compound | 0.24 |

| Ascorbic Acid | 0.08 |

| Butylated Hydroxytoluene (BHT) | 0.10 |

| α-Tocopherol | 0.11 |

2. Antimicrobial Activity

Research indicates that DMC possesses antimicrobial properties against various pathogens. It has been tested against bacteria and fungi, showing promising results.

- Bacterial Inhibition : In vitro studies have revealed that DMC effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that DMC could serve as a natural preservative in food products .

- Fungal Activity : DMC has also demonstrated antifungal activity against common fungal strains such as Candida albicans. The mechanism of action is believed to involve disruption of fungal cell membranes .

3. Cytotoxicity

The cytotoxic effects of DMC have been evaluated in various cancer cell lines.

- Cell Viability Assays : Using the MTT assay, studies have shown that DMC can induce apoptosis in cancer cells at specific concentrations while exhibiting minimal toxicity to normal cells . This selective cytotoxicity highlights its potential as a therapeutic agent in cancer treatment.

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant efficacy of DMC compared to other natural compounds, researchers found that DMC not only scavenged free radicals effectively but also inhibited lipid peroxidation in cellular models. This suggests its potential role in preventing oxidative stress-related diseases .

Case Study 2: Antimicrobial Properties

A comparative study investigated the antimicrobial effects of various alcohols, including DMC, against foodborne pathogens. Results indicated that DMC exhibited higher antibacterial activity than ethanol, making it a candidate for use in food preservation .

Propiedades

IUPAC Name |

1,3-dimethylcyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7-4-3-5-8(2,9)6-7/h7,9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUSBTCQAFWLIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.